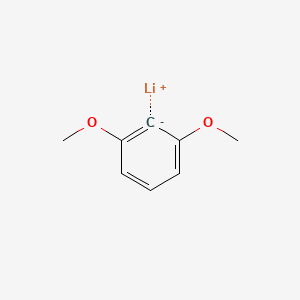

2,6-Dimethoxyphenyl lithium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

2785-97-9 |

|---|---|

Molekularformel |

C8H9LiO2 |

Molekulargewicht |

144.1 g/mol |

IUPAC-Name |

lithium;1,3-dimethoxybenzene-2-ide |

InChI |

InChI=1S/C8H9O2.Li/c1-9-7-4-3-5-8(6-7)10-2;/h3-5H,1-2H3;/q-1;+1 |

InChI-Schlüssel |

SYTLRIRYZMOMIO-UHFFFAOYSA-N |

SMILES |

[Li+].COC1=[C-]C(=CC=C1)OC |

Kanonische SMILES |

[Li+].COC1=[C-]C(=CC=C1)OC |

Andere CAS-Nummern |

2785-97-9 |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Palladium-Catalyzed Cross-Coupling Reactions

Pd catalysts enable coupling with aryl/heteroaryl chlorides, bromides, and triflates. Key findings include:

Mechanistic Insights :

-

Steric Effects : The 2,6-dimethoxy groups slow transmetallation but enhance oxidative addition efficiency due to electron donation .

-

Ligand Dependency : Bulky phosphines (e.g., PtBu₃) mitigate steric hindrance, improving yields .

Nickel-Catalyzed Couplings with Heteroaromatics

Ni catalysts broaden substrate scope to electron-deficient heterocycles:

| Heteroaryl Chloride | Catalyst System | Yield | Notes | Source |

|---|---|---|---|---|

| 3-Chloroquinoline | Ni(cod)₂/dppe | 72% | Requires low temps (−30°C) | |

| 2-Chlorothiophene | NiCl₂(dme)/TMEDA | 65% | Fast coupling (<30 min) |

Key Observation : Ni systems tolerate polar functional groups (e.g., esters, nitriles) but show lower turnover frequencies compared to Pd .

Oxygen-Activated Fast Coupling

Molecular oxygen accelerates Pd-catalyzed reactions by generating active Pd(0) species:

-

Reaction : 2,6-Dimethoxyphenyllithium + 4-Chlorotoluene → Biaryl

-

Conditions : Pd(PtBu₃)₂, O₂, THF, 25°C

Mechanism : O₂ oxidizes Pd(0) to Pd(II), facilitating oxidative addition without pre-activation steps .

Limitations and Challenges

-

Steric Hindrance : Coupling with ortho-substituted electrophiles (e.g., 2,6-dichloropyridine) fails due to excessive crowding .

-

Electrophile Compatibility : Strongly electron-deficient partners (e.g., nitroarenes) undergo side reactions unless masked .

Comparative Reactivity

| Parameter | 2,6-Dimethoxyphenyllithium | Phenyllithium |

|---|---|---|

| Coupling Rate (Pd) | 5× faster | Baseline |

| Steric Tolerance | Low | High |

| Functional Group Tolerance | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.